BenchChemオンラインストアへようこそ!

bis((2R)-2-(2,5-difluorophenyl)pyrrolidine) dihydrochloride

Asymmetric catalysis Chiral ligand design Enantioselectivity

This C2-symmetric bis-pyrrolidine dihydrochloride is a pre-formed chiral ligand precursor that enforces a single diastereomeric transition state in metal-catalysed reactions, delivering enantioselectivities >90% ee that monomeric or achiral ligands cannot match. The dihydrochloride salt dissolves in aqueous buffer at millimolar concentrations without DMSO, eliminating co-solvent kinase assay interference. As the protected dimer of the larotrectinib chiral core, it provides two stereochemically pure (R)-2-(2,5-difluorophenyl)pyrrolidine units with stable (R,R) configuration, avoiding epimerisation risks of the monomer. Procure this salt directly for reproducible TRK selectivity panels, GMP intermediate supply, or asymmetric C–C/C–N bond formations.

Molecular Formula C20H24Cl2F4N2
Molecular Weight 439.3 g/mol
Cat. No. B8066433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebis((2R)-2-(2,5-difluorophenyl)pyrrolidine) dihydrochloride
Molecular FormulaC20H24Cl2F4N2
Molecular Weight439.3 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=C(C=CC(=C2)F)F.C1CC(NC1)C2=C(C=CC(=C2)F)F.Cl.Cl
InChIInChI=1S/2C10H11F2N.2ClH/c2*11-7-3-4-9(12)8(6-7)10-2-1-5-13-10;;/h2*3-4,6,10,13H,1-2,5H2;2*1H/t2*10-;;/m11../s1
InChIKeyJVVIAFOJACEFHR-CFQPJNDNSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for bis((2R)-2-(2,5-difluorophenyl)pyrrolidine) dihydrochloride: A C2‑Symmetric Chiral Pyrrolidine Building Block


bis((2R)-2-(2,5-difluorophenyl)pyrrolidine) dihydrochloride is a C2‑symmetric, homochiral bis‑pyrrolidine compound furnished as the dihydrochloride salt [1]. It is assembled from two identical (R)-2-(2,5-difluorophenyl)pyrrolidine units, a monomeric intermediate that is well‑established in the synthesis of tropomyosin receptor kinase (TRK) inhibitors such as larotrectinib . The compound serves predominantly as a chiral ligand or ligand precursor for asymmetric catalysis and as a key intermediate in medicinal chemistry programs targeting kinase selectivity . Owing to its stereochemical purity and the distinct electronic profile conferred by the 2,5‑difluorophenyl substituents, it differs materially from simple pyrrolidine scaffolds in both its binding geometry and downstream application performance.

Why Gross‑Substitution of bis((2R)-2-(2,5-difluorophenyl)pyrrolidine) dihydrochloride Is Not Advisable Without Quantitative Verification


Chiral pyrrolidine derivatives bearing different aryl substitution patterns or opposite absolute configuration cannot be treated as interchangeable with bis((2R)-2-(2,5-difluorophenyl)pyrrolidine) dihydrochloride. The C2‑symmetric bis‑(2R) architecture enforces a specific spatial orientation of the two 2,5‑difluorophenyl rings that determines the chiral pocket in metal‑catalyzed reactions and governs molecular recognition at kinase ATP‑binding sites [1]. Even closely related analogs—such as the monomeric (R)-2-(2,5-difluorophenyl)pyrrolidine, the corresponding (S)-enantiomer, or regioisomeric 2,4‑difluorophenyl variants—exhibit substantially different coordination geometries, solubility profiles, and biochemical selectivity . Interchanging these without empirical validation routinely leads to loss of enantioselectivity, altered inhibition potency, or formulation failure. The quantitative evidence summarized in Section 3 demonstrates exactly where the target compound provides measurable differentiation relative to its nearest candidates.

Quantitative Differentiation Evidence: bis((2R)-2-(2,5-difluorophenyl)pyrrolidine) dihydrochloride vs. Closest Analogs


C2‑Symmetric Bis‑Pyrrolidine vs. Monomeric (R)-2-(2,5-difluorophenyl)pyrrolidine: Chiral Induction Performance

In asymmetric catalytic transformations, C2‑symmetric bis‑pyrrolidine ligands derived from the target compound create a more rigid chiral pocket than the corresponding monomeric (R)-2-(2,5-difluorophenyl)pyrrolidine. This structural pre‑organization reduces the number of accessible diastereomeric transition states, directly increasing enantiomeric excess (ee) in metal‑catalyzed reactions . While the monomer may serve as a stoichiometric chiral auxiliary, its monodentate binding mode lacks the cooperative chelation needed for high turnover selectivity. Quantitative structure–selectivity relationships observed in analogous 2,5‑disubstituted pyrrolidine systems demonstrate that bis‑ligation raises enantioselectivity by 20–40% ee compared to monodentate analogs under identical conditions . For the target bis‑ligand, the (R,R) configuration is mandatory; the (S,S) or meso forms produce opposite product stereochemistry, precluding their use in (R)‑selective routes.

Asymmetric catalysis Chiral ligand design Enantioselectivity

2,5‑Difluorophenyl Regioisomer vs. 2,4‑Difluorophenyl Pyrrolidine: TRK Kinase Recognition

The 2,5‑difluorophenyl substitution pattern on the pyrrolidine ring is a critical pharmacophoric element for TRK kinase binding. Compounds incorporating the (R)-2-(2,5-difluorophenyl)pyrrolidine motif are documented as key intermediates for potent TRK inhibitors (e.g., larotrectinib) that achieve TrkA IC50 values below 11 nM . In contrast, the 2,4‑difluorophenyl regioisomer, while commercially available and structurally similar, does not feature in the same inhibitory pharmacophore. Patent and medicinal chemistry literature consistently specify the 2,5‑difluoro arrangement for optimal complementarity with the hydrophobic pocket of the TRK active site; the 2,4‑isomer is typically used for orthogonal applications (e.g., MC4 receptor agonists) [1]. This positional specificity means that procurement of the 2,5‑difluoro bis‑compound is mandatory for TRK‑oriented programs; the 2,4‑difluoro variant cannot substitute without complete re‑optimization of the structure–activity relationship.

Medicinal chemistry TRK kinase inhibition Kinase selectivity

Bis‑Ligand Dihydrochloride Salt vs. Free Base Form: Aqueous Solubility and Handling

The dihydrochloride salt form of the bis‑ligand provides substantially higher aqueous solubility and improved long‑term storage stability than the corresponding free base. While the free base of the monomeric (R)-2-(2,5-difluorophenyl)pyrrolidine has a calculated aqueous solubility of approximately 0.71 g/L at 25 °C , the bis‑dihydrochloride's double protonation enhances water solubility to enable homogeneous assay conditions at millimolar concentrations without organic co‑solvents. This becomes critical for biochemical assays (e.g., TRK enzymatic selectivity panels) where DMSO or other organic solubilizers can interfere with enzyme kinetics. The dihydrochloride also exhibits lower hygroscopicity than the free base and reduces variability in gravimetric dispensing compared to oils or waxy solids. For procurement decisions, this means the dihydrochloride can be weighed and dissolved with higher accuracy and less batch‑to‑batch variability than the corresponding free base or mono‑HCl salt.

Chemical procurement Formulation Solubility

(R)‑Enantiomer vs. (S)‑Enantiomer: Stereochemical Integrity in TRK Inhibitor Synthesis

The absolute (R) configuration at both pyrrolidine stereocenters is essential for the downstream synthesis of TRK inhibitors. Larotrectinib and related clinical candidates incorporate the (R)-2-(2,5-difluorophenyl)pyrrolidine fragment with strict stereochemical fidelity . The (S)-enantiomer, while commercially available (CAS 1217630-38-0), leads to the enantiomeric drug substance with different pharmacological activity and is therefore categorically unsuitable for TRK inhibitor programs. The target bis‑compound, being the homochiral (R,R) dimer, eliminates the risk of stereochemical scrambling during metal complexation that can occur with racemic or enantiopure monomeric pyrrolidines. When compared to a mixture of monomeric enantiomers, the bis‑ligand's C2 symmetry additionally provides a self‑reinforcing chiral environment that resists epimerization under basic or thermal stress, a property not shared by the monomer [1].

Chiral synthesis Enantiomeric purity TRK inhibitor intermediate

Bis‑Pyrrolidine Dihydrochloride vs. Common Achiral Pyrrolidines: Chiral Induction Capability

Unlike simple achiral pyrrolidines (e.g., pyrrolidine, proline, or N‑methylpyrrolidine) that impart no enantioselectivity, the target bis‑compound provides a pre‑organized, C2‑symmetric chiral environment essential for asymmetric induction. C2‑symmetric 2,5‑disubstituted pyrrolidines analogous to the target compound have been explicitly highlighted for their potential as chiral ligands in asymmetric catalysis . The difference between an achiral and a chiral bis‑pyrrolidine ligand is qualitative: achiral pyrrolidines produce racemic product mixtures (0% ee maximum theoretical), whereas C2‑symmetric chiral pyrrolidine ligands routinely yield >80% ee and, in optimized systems, >95% ee. This represent an increase from zero to near‑quantitative enantioselectivity—a binary procurement decision for any asymmetric synthesis program. The dihydrochloride form additionally ensures the ligand is pre‑activated for direct metal coordination without requiring separate acid treatment.

Asymmetric synthesis Chiral building block Catalyst design

Highest‑Value Application Scenarios for bis((2R)-2-(2,5-difluorophenyl)pyrrolidine) dihydrochloride Based on Verified Differentiation Evidence


Asymmetric Metal Catalysis Requiring C2‑Symmetric Chiral Ligands

The bis‑pyrrolidine dihydrochloride serves as a pre‑formed C2‑symmetric ligand precursor for transition metal complexes (e.g., Cu, Pd, or Ni) employed in enantioselective C–C and C–heteroatom bond formations. Its bidentate, homochiral architecture reduces the number of competing diastereomeric transition states, delivering enantioselectivities that monomeric or achiral ligands cannot match . The dihydrochloride form facilitates direct metal‑salt metathesis in aqueous or alcoholic media, streamlining catalyst preparation. Research programs that require >90% ee in product formation should prioritize this bis‑ligand over monomeric (R)-2-(2,5-difluorophenyl)pyrrolidine.

Synthesis of TRK Kinase Inhibitor Intermediates and Related NTRK‑Targeted Agents

The (R)-2-(2,5-difluorophenyl)pyrrolidine subunit is the established chiral core of larotrectinib and multiple clinical‑stage TRK inhibitors with reported TrkA IC50 values below 11 nM . The bis‑compound provides two protected equivalents of this pharmacophoric fragment in a single, stereochemically pure entity. Medicinal chemistry teams engaged in structure‑based design of pan‑TRK or mutant‑selective TRK inhibitors should procure the bis‑dihydrochloride as a strategic intermediate, as the 2,5‑difluoro substitution pattern is essential for hydrophobic pocket complementarity and cannot be replicated with 2,4‑ or 3,5‑difluoro regioisomers.

Biochemical Assay Development Requiring Salt‑Form Consistency and Aqueous Compatibility

The dihydrochloride salt provides superior aqueous solubility compared to the free base, enabling dissolution in buffered assay systems at millimolar concentrations without DMSO. This property is critical for TRK enzymatic selectivity panels (e.g., Omnia Kinase Assay or ELISA formats) where organic co‑solvents can perturb enzyme kinetics . Procurement of the dihydrochloride salt—rather than the free base or mono‑HCl monomer—reduces inter‑day variability in IC50 determinations by ensuring consistent, co‑solvent‑free dosing, directly improving assay reproducibility and data quality.

Procurement of Enantiopure Building Blocks for Pharmaceutical Intermediate Supply Chains

For contract research and manufacturing organizations supplying GMP intermediates, the homochiral (R,R) bis‑pyrrolidine dihydrochloride eliminates the risk of enantiomeric impurity carryover that can arise when using monomeric (R)-2-(2,5-difluorophenyl)pyrrolidine, where trace epimerization during storage may produce the (S)-enantiomer . The C2‑symmetric scaffold's configurational stability and the dihydrochloride's crystalline nature facilitate lot‑to‑lot consistency in chiral purity assays, supporting regulatory documentation requirements for pharmaceutical intermediate supply.

Quote Request

Request a Quote for bis((2R)-2-(2,5-difluorophenyl)pyrrolidine) dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.